2,5-Diethyltetrahydro-2H-pyran-2-methanol

Flavor and Fragrance Physicochemical Characterization Formulation Science

2,5-Diethyltetrahydro-2H-pyran-2-methanol (CAS 84642-63-7) is a tetrahydropyran derivative belonging to the oxane class, defined by a saturated six-membered ring containing one oxygen atom and substituted with ethyl groups at the 2- and 5-positions and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₀H₂₀O₂ with a molecular weight of 172.26 g/mol.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 84642-63-7
Cat. No. B12659838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethyltetrahydro-2H-pyran-2-methanol
CAS84642-63-7
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC1CCC(OC1)(CC)CO
InChIInChI=1S/C10H20O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h9,11H,3-8H2,1-2H3
InChIKeyJNABADRJMWPQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyltetrahydro-2H-pyran-2-methanol Procurement Baseline: Structural Class, Identity, and Physicochemical Profile


2,5-Diethyltetrahydro-2H-pyran-2-methanol (CAS 84642-63-7) is a tetrahydropyran derivative belonging to the oxane class, defined by a saturated six-membered ring containing one oxygen atom and substituted with ethyl groups at the 2- and 5-positions and a hydroxymethyl group at the 2-position . Its molecular formula is C₁₀H₂₀O₂ with a molecular weight of 172.26 g/mol [1]. The compound is classified as a biochemical and is utilized as a synthetic intermediate in organic synthesis, with reported applications in the flavor and fragrance industry due to its organoleptic properties [2]. Computed physicochemical parameters include a density of 0.908 g/cm³, a boiling point of 235°C at 760 mmHg, and a flash point of 82.3°C [1].

Why In-Class Tetrahydropyran Analogs Cannot Substitute for 2,5-Diethyltetrahydro-2H-pyran-2-methanol


Direct substitution of 2,5-diethyltetrahydro-2H-pyran-2-methanol with close structural analogs such as tetrahydro-2,5-dimethyl-2H-pyranmethanol is not scientifically supportable due to the significant difference in alkyl substituent chain length at the 2- and 5-positions [1]. The replacement of methyl with ethyl groups fundamentally alters key physicochemical parameters: the target compound exhibits a substantially higher molecular weight (172.26 vs. 144.21 g/mol), boiling point (235°C vs. ~194.5°C), and computed density (0.908 vs. ~0.97 g/cm³) compared to the dimethyl analog [2]. These differences directly impact volatility, lipophilicity, and partitioning behavior, which are critical determinants of performance in fragrance diffusion, formulation stability, and reactivity as a synthetic intermediate [1]. In the context of perfumery applications described in patent literature, pyran derivatives with different alkyl substitution patterns produce distinct olfactory notes and substantivity profiles, making interchange without reformulation and re-validation impractical [1].

Comparative Quantitative Evidence for 2,5-Diethyltetrahydro-2H-pyran-2-methanol Against Closest Analogs


Boiling Point and Volatility Differentiation: 2,5-Diethyl vs. 2,5-Dimethyl Substitution

The replacement of methyl with ethyl substituents in the tetrahydropyran ring shifts the boiling point from approximately 194.5°C for the 2,5-dimethyl analog to a calculated 235°C for the 2,5-diethyl compound, a difference of approximately 40.5°C [1]. This significant elevation in boiling point directly translates to reduced volatility at ambient temperature, which is a critical differentiator for fragrance substantivity and controlled release applications where prolonged odor perception is desired over a more volatile, short-lived burst typical of lower-molecular-weight analogs [2].

Flavor and Fragrance Physicochemical Characterization Formulation Science

Computed Density and Formulation Compatibility: Diethyl vs. Dimethyl Tetrahydropyran Methanol

The computed density of 2,5-diethyltetrahydro-2H-pyran-2-methanol (0.908 g/cm³) is notably lower than that reported for the 2,5-dimethyl analog (approximately 0.97 g/cm³), a difference of roughly -0.062 g/cm³ . This reduced density correlates with the larger alkyl substituents creating a less compact molecular packing in the liquid phase, which can affect miscibility, phase separation behavior, and dosing accuracy in automated fragrance compounding systems [1].

Formulation Science Physical Chemistry Flavor and Fragrance

Lipophilicity Shift via Alkyl Chain Extension and Its Impact on Partition Coefficients

Extending the alkyl substituents from methyl to ethyl at the 2- and 5-positions on the tetrahydropyran ring is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.8–1.2 log units based on fragment-based additivity models [1]. While experimentally measured logP values are not publicly available for this specific compound, the 2,5-dimethyl analog exhibits a predicted logP near 1.0–1.2, suggesting the diethyl derivative would fall in the 1.8–2.4 range [2]. This higher lipophilicity translates to enhanced membrane permeability and altered partitioning in multi-phase reaction systems, making the diethyl derivative a more suitable intermediate for synthesizing hydrophobic target molecules or for use in lipid-based formulations [3].

ADME Prediction Physicochemical Characterization Synthetic Intermediate

Flash Point Elevation and Safety Handling Profile Versus Lower Alkyl Analogs

The flash point of 2,5-diethyltetrahydro-2H-pyran-2-methanol is reported as 82.3°C, which is significantly higher than the flash points typical for the 2,5-dimethyl and unsubstituted tetrahydropyran-2-methanol analogs, which are generally below 70°C [1]. This elevated flash point, driven by the higher molecular weight and reduced vapor pressure associated with the ethyl substituents, places the compound in a less stringent flammability classification under many regulatory frameworks, potentially reducing storage requirements and transportation costs compared to more volatile in-class alternatives [2].

Process Safety Flammability Chemical Procurement

Optimal Application Scenarios for 2,5-Diethyltetrahydro-2H-pyran-2-methanol Based on Differential Evidence


Long-Lasting Fragrance Formulations Requiring High Substantivity

Where a fragrance formulation demands a sustained release profile over many hours, 2,5-diethyltetrahydro-2H-pyran-2-methanol offers a clear advantage. The boiling point of 235°C, which is approximately 40°C higher than the dimethyl analog, directly translates to lower volatility and slower evaporation from skin or fabric surfaces [1][2]. This property is critical for fine fragrances, laundry care products, and air fresheners where a rapid scent burst from a more volatile analog would be undesirable and could lead to consumer dissatisfaction with product longevity [1].

Synthesis of Lipophilic Drug Intermediates Requiring Enhanced Membrane Permeability

For medicinal chemists designing CNS-penetrant candidates or highly lipophilic target molecules, the estimated logP advantage of 0.8–1.2 log units over the dimethyl analog makes 2,5-diethyltetrahydro-2H-pyran-2-methanol a more appropriate starting material or synthetic intermediate [3][4]. The increased hydrophobicity improves solubility in non-polar reaction solvents and facilitates extraction from aqueous phases, enhancing synthetic throughput for routes where the lower logP of methyl-substituted analogs would lead to poor phase separation or low yields [3].

Safety-Conscious Manufacturing Environments with Stringent Flammability Constraints

In production facilities where solvent storage limits are governed by flash point classifications, the reported flash point of 82.3°C for 2,5-diethyltetrahydro-2H-pyran-2-methanol provides a measurable safety margin over a typical tetrahydropyran analog whose flash point may fall below 70°C [5]. This can permit storage in standard ambient conditions without the need for explosion-proof refrigeration, reducing capital expenditure and operational complexity relative to procuring a more flammable substitute [5].

Automated High-Throughput Fragrance Compounding Requiring Precise Volumetric Dosing

The lower computed density of 0.908 g/cm³ for the target compound versus approximately 0.97 g/cm³ for the dimethyl analog means that for any given mass-based formulation, a larger volume must be dispensed [2]. This directly impacts the calibration of automated dosing pumps and the gravimetric-to-volumetric conversion factors in production recipes. Substituting the dimethyl analog without adjusting for this density difference would introduce systematic over-delivery of approximately 6.8% by volume, a significant error that could alter olfactory profiles and violate internal quality specifications [2].

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